![molecular formula C6H13ClN6O B2642074 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride CAS No. 2089255-47-8](/img/structure/B2642074.png)
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole . This class of compounds, known as triazoles, are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 5-amino-1-arylpyrazole-4-carbonitriles, have been synthesized starting from a mixture of arylhydrazine hydrochloride, 2-(ethoxymethyl)malononitrile, ethanol, and sodium hydroxide via a classical cyclocondensation reaction .Molecular Structure Analysis
The compound likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure would depend on the specific arrangement of these atoms and any additional functional groups.Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds . The specific reactions would depend on the functional groups present in the compound.Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Fluoroalkylated Compounds : This compound is used in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, demonstrating utility in organic synthesis and chemical transformations (Goryaeva et al., 2009).
- Antimicrobial Activity : Research into 1,2,4-triazole derivatives, synthesized from reactions involving similar compounds, showed that some possess good or moderate antimicrobial activities against test microorganisms, highlighting potential pharmaceutical applications (Bektaş et al., 2007).
- HIV-1 Inhibitors : Triazenopyrazole derivatives, related to the synthesis process of this compound, have been evaluated for their potential as HIV-1 inhibitors, showing moderate activity against the virus (Larsen et al., 1999).
- Solid Phase Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, related in synthesis methodology, has been developed for use in solid-phase peptide synthesis, highlighting the versatility of triazole derivatives in peptide coupling reactions (Robertson et al., 1999).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to inhibit the corrosion of mild steel in hydrochloric acid medium, demonstrating the potential of triazole derivatives in corrosion protection (Bentiss et al., 2009).
Photophysical Properties
- Luminescent and Nonlinear Optical Properties : Studies on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have explored its structural, luminescent, and nonlinear optical properties, indicating its use in materials science for designing compounds with specific photophysical characteristics (Nadeem et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is an enzyme called Nicotinamide N-Methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues .
Mode of Action
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride interacts with its target, NNMT, by inhibiting its activity . This inhibition leads to changes in the metabolism of the cell, specifically affecting the methylation of nicotinamide and related compounds .
Biochemical Pathways
The inhibition of NNMT by 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride affects several biochemical pathways. It influences the conversion of white fat cells to metabolically active brown-like fat cells, aiding in weight management and improved metabolism . It also promotes mitochondrial biogenesis and enhances energy production within cells .
Result of Action
The molecular and cellular effects of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride’s action include the promotion of the production of the GLUT4 receptor and the boosting of metabolic inefficiency, leading to increased energy burn . It also helps in maintaining efficient energy metabolism and preserving muscle mass .
properties
IUPAC Name |
5-amino-1-(ethoxymethyl)triazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O.ClH/c1-2-13-3-12-6(9)4(5(7)8)10-11-12;/h2-3,9H2,1H3,(H3,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCXRADASHNNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(N=N1)C(=N)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.